

# "physicochemical properties of Butylone hydrochloride"

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## Compound of Interest

Compound Name:	Butylone
CAS No.:	8067-11-6
Cat. No.:	B1248719

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An In-depth Technical Guide on the Physicochemical Properties of **Butylone** Hydrochloride  
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Butylone** hydrochloride (also known as  $\beta$ -keto-N-methylbenzodioxolylbutanamine or bk-MBDB) is a psychoactive compound belonging to the substituted cathinone class.[1][2] As a  $\beta$ -keto analogue of 1,3-benzodioxolyl-N-methylbutanamine (MBDB), it has been identified as a designer drug and is regulated as a Schedule I compound in the United States.[2][3] This guide provides a comprehensive overview of the known physicochemical properties of **Butylone** hydrochloride, intended to serve as a technical resource for researchers in forensic science, toxicology, and drug development. The information is compiled from analytical reference material data, scientific literature, and chemical databases.

## Chemical and Physical Properties

The fundamental chemical and physical characteristics of **Butylone** hydrochloride are summarized below. The compound is typically supplied as a hydrochloride salt.[4] It has been

observed as a crystalline solid.[5][6]

Table 1: General Physicochemical Properties of **Butylone** Hydrochloride

Property	Value	Source(s)
IUPAC Name	1-(1,3-benzodioxol-5-yl)-2-(methylamino)butan-1-one;hydrochloride	[2][7]
Synonyms	$\beta$ -keto MBDB, bk-MBDB, Butylone bk-MBDB	[2][7]
CAS Number	17762-90-2	[2][8]
Molecular Formula	$C_{12}H_{15}NO_3 \cdot HCl$	[2][8]
Molecular Weight	257.7 g/mol	[2][8]
Appearance	A neat solid, crystalline solid	[2][5]
Predicted LogP	1.596 (for free base)	[9]
Predicted Log10ws	-2.90 (for free base, water solubility in mol/l)	[9]
Predicted Melting Point	439.37 K (166.22 °C) (for free base)	[9]

## Solubility Profile

The solubility of a compound is critical for its formulation, administration, and biological activity. While comprehensive solubility data for **Butylone** hydrochloride is not widely published, data for related analogues provides valuable insight. The solubility of various **Butylone**-related compounds in different solvents is presented in Table 2.

Table 2: Solubility Data for **Butylone** Hydrochloride and Related Analogues

Compound	Solvent	Solubility	Source(s)
nor-Butylone (hydrochloride)	PBS (pH 7.2)	≥10 mg/mL	[10]
DMSO	1-10 mg/mL (Sparingly soluble)	[10]	
Ethanol	0.1-1 mg/mL (Slightly soluble)	[10]	
N-butyl Butylone (hydrochloride)	DMF	10 mg/mL	[11]
DMSO	10 mg/mL	[11]	
Ethanol	3 mg/mL	[11]	
PBS (pH 7.2)	2 mg/mL	[11]	
N-cyclohexyl Butylone (hydrochloride)	DMF	3 mg/mL	[12]
DMSO	3 mg/mL	[12]	
Ethanol	1 mg/mL	[12]	
PBS (pH 7.2)	Insoluble	[12]	
N-butyl-N-methyl Butylone (hydrochloride)	Ethanol	30 mg/mL	[13]
DMF	20 mg/mL	[13]	
DMSO	20 mg/mL	[13]	
PBS (pH 7.2)	10 mg/mL	[13]	
N-isopropyl Butylone (hydrochloride)	DMSO	20 mg/mL	[14]
PBS (pH 7.2)	10 mg/mL	[14]	
DMF	5 mg/mL	[14]	

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Ethanol	1 mg/mL	<a href="#">[14]</a>
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## Spectroscopic Data

Spectroscopic analysis is essential for the identification and structural elucidation of chemical compounds.

Table 3: Spectroscopic Properties of **Butylone** Hydrochloride and Analogues

Technique	Parameter	Value	Source(s)
UV-Vis	$\lambda_{\max}$ (N-butyl Butylone HCl)	236, 281, 321 nm	<a href="#">[11]</a>
	$\lambda_{\max}$ (N-cyclohexyl Butylone HCl)	235, 282, 320 nm	<a href="#">[12]</a>
	$\lambda_{\max}$ (N-butyl-N-methyl Butylone HCl)	236, 284, 323 nm	<a href="#">[13]</a>
	$\lambda_{\max}$ (N-isopropyl Butylone HCl)	235, 281, 320 nm	<a href="#">[14]</a>
NMR	$^{13}\text{C}$ NMR	Spectra available	<a href="#">[15]</a>
IR	ATR-IR / Transmission IR	Spectra available	<a href="#">[15]</a>
Raman	Raman Spectroscopy	Spectrum available	<a href="#">[15]</a>
MS	GC-MS / LC-MS/MS	Data available for identification and metabolite analysis	<a href="#">[4]</a> <a href="#">[7]</a>

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## Stability

The stability of **Butylone** is a critical consideration for forensic analysis and storage. Studies have shown that synthetic cathinones can be unstable in biological samples, with degradation influenced by factors such as storage temperature, pH, and matrix.[\[16\]](#)

- Temperature: **Butylone** has been found to be generally more stable than some other cathinones like mephedrone.[17] However, significant degradation for most cathinones is observed at room temperature after two days and at 4°C after 21 days.[16][17] Storage at -20°C is recommended for long-term stability.[17]
- pH: Acidification of biological samples can improve the stability of cathinones.[16]
- Matrix: In a study comparing whole blood and dried blood spots, marked instability was found for **Butylone** at room temperature in both matrices.[16] In urine, most synthetic cathinones, including **Butylone**, were relatively stable when stored at -20 °C for up to 3 months.[18]

## Experimental Protocols & Methodologies

The characterization of **Butylone** hydrochloride relies on a suite of standard analytical techniques. While specific, validated protocols are proprietary to individual labs, the general methodologies are outlined below.

## Synthesis

A common synthetic route for **Butylone** involves the following steps:[1][19]

- $\alpha$ -Bromination: 3,4-methylenedioxybutyrophenone is dissolved in a solvent like dichloromethane and reacted with bromine to yield 3',4'-methylenedioxy-2-bromobutyrophenone.
- Amination: The resulting  $\alpha$ -bromo ketone is then reacted with an aqueous solution of methylamine.
- Salt Formation and Extraction: Hydrochloric acid (HCl) is added to form the hydrochloride salt. The aqueous layer is then made alkaline (e.g., with sodium bicarbonate), and the free base is extracted using a non-polar solvent like ether.
- Crystallization: The final **Butylone** hydrochloride salt is precipitated and crystallized by adding a solution of HCl in ether to the extract.

## Chromatographic and Spectrometric Analysis

- **Gas Chromatography-Mass Spectrometry (GC-MS):** This is a primary method for identifying **Butylone** in seized materials and biological samples.[4]
  - **Sample Preparation:** Samples are typically extracted using liquid-liquid extraction under basic conditions. Derivatization (e.g., acetylation or trifluoroacetylation) can be performed to improve chromatographic properties.[4]
  - **Instrumentation:** A gas chromatograph equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane) is coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).
  - **Analysis:** The retention time and the resulting mass spectrum (fragmentation pattern) are compared to a certified reference standard for positive identification.
- **Liquid Chromatography-Mass Spectrometry (LC-MS/MS):** This technique is also widely used, particularly for analyzing metabolites in biological fluids.[4]
  - **Sample Preparation:** Urine samples may undergo enzymatic hydrolysis to cleave conjugates before extraction.[4]
  - **Instrumentation:** A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) is interfaced with a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap).
  - **Analysis:** Separation is achieved based on polarity, and identification is confirmed by comparing retention times and MS/MS fragmentation patterns with reference standards.

## Spectroscopic Analysis

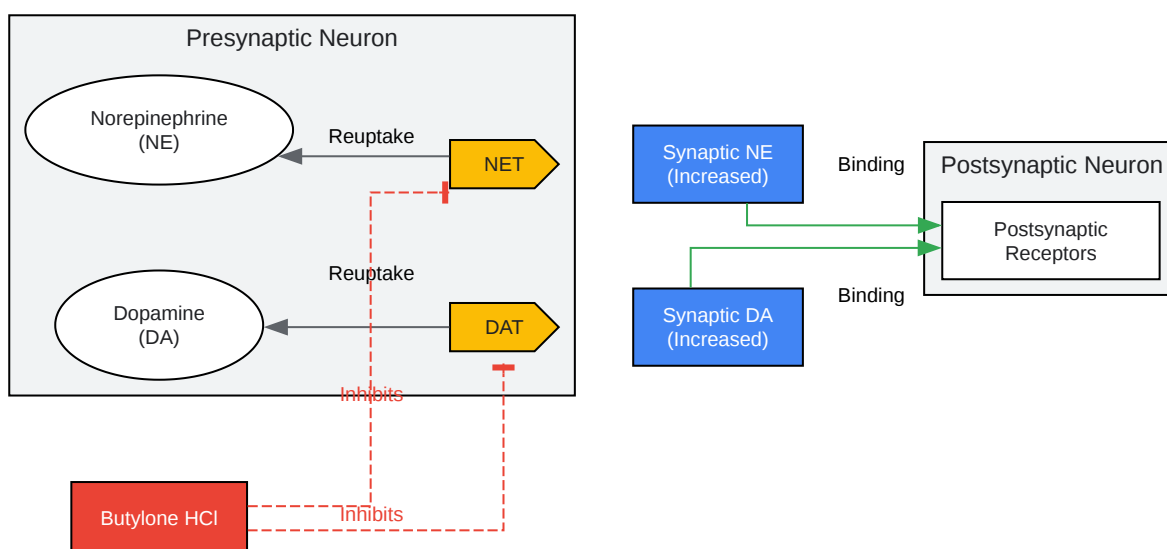
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used for the definitive structural elucidation of the molecule, confirming the connectivity of atoms.
- **Infrared (IR) and Raman Spectroscopy:** These vibrational spectroscopy techniques provide a molecular fingerprint, allowing for the identification of functional groups and differentiation between polymorphs.[20]

- Chiroptical Spectroscopy: Combined with computational calculations, these methods can be used to determine the absolute configuration and describe the 3D molecular structure of chiral molecules like **Butylone**.<sup>[21]</sup>

## Mechanism of Action & Metabolism

### Pharmacodynamics & Signaling Pathway

**Butylone** is a stimulant that acts as a potent inhibitor of norepinephrine (NET) and dopamine (DAT) reuptake.<sup>[4]</sup> Its mechanism is analogous to that of more well-studied cathinones like methylone. By blocking these monoamine transporters, **Butylone** increases the extracellular concentrations of norepinephrine and dopamine in the synapse, leading to its stimulant effects.



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Caption: Mechanism of action of **Butylone** hydrochloride.

## Metabolism

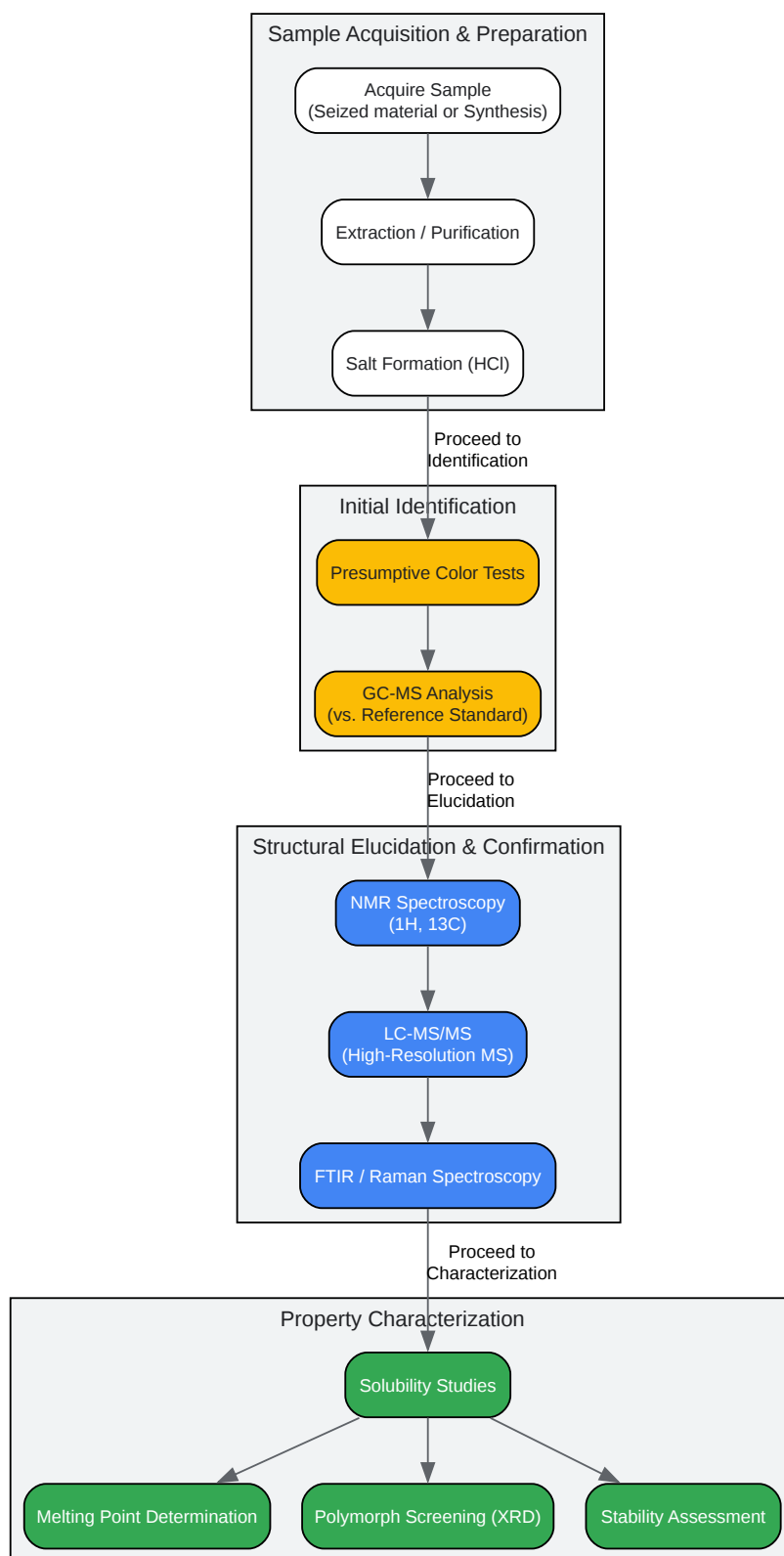
The metabolism of **Butylone** follows pathways common to other substituted cathinones.<sup>[1]</sup> The primary metabolic routes are:<sup>[1]</sup><sup>[4]</sup>

- Demethylenation: The methylenedioxy ring is opened, followed by O-methylation to form 4-hydroxy-3-methoxy and 3-hydroxy-4-methoxy metabolites.
- $\beta$ -Ketone Reduction: The ketone group is reduced to a secondary alcohol.
- N-Demethylation: The N-methyl group is removed to form the corresponding primary amine metabolite (nor-**butylone**).[\[10\]](#)

These metabolites are often conjugated (e.g., with glucuronic acid) before being excreted in the urine.[\[4\]](#)

## Standard Experimental Workflow

The physicochemical characterization of a substance like **Butylone** hydrochloride follows a logical progression from initial identification to detailed structural and property analysis.



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Caption: General workflow for physicochemical characterization.

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